Methyl 2-(2-bromo-4-methylphenyl)acetate
Overview
Description
Methyl 2-(2-bromo-4-methylphenyl)acetate is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Preparation of Drug Intermediates : Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, a drug intermediate, can be prepared using 2-bromothiophene as a raw material through a Grignard reaction with dimethyl oxalate, showcasing a practical approach for undergraduate organic chemistry experiments (Min, 2015).
Synthesis of Novel Compounds : A method involving the bromination of 4-methyl-3,6-dihydro-2H-pyran with 4-toluidine or 2-bromo-4-methylamiline in triethylamine has been used to synthesize novel compounds like 4-methyl-N-(4-methylphenyl)- and N-(2-bromo-4-methylphenyl)-4-methyl-3,6-dihydro-2H-pyran-3-amines (Skladchikov et al., 2012).
Formation of Isomeric Products : The reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate in the presence of potassium carbonate results in isomeric products like methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate (Lee, Ryu, & Lee, 2017).
Applications in Material Science
Preparation of Phospho Sugar Derivatives : The treatment of phospholene oxides with N-bromosuccinimide followed by a series of reactions, including substitution with acetate, provides an innovative route to prepare phospho sugar derivatives, which are significant in material science (Ikai, Iida, & Yamashita, 1989).
Synthesis and Analysis of Complex Molecules : The synthesis of complex molecules like 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, characterized by various spectroscopic methods, highlights the role of methyl 2-(2-bromo-4-methylphenyl)acetate in analytical chemistry (Yaman et al., 2019).
Discovery of Antitumor Chemical Entities
- Identification of New Compounds from Fungi : The isolation of new compounds from Penicilliumcrustosum YN-HT-15, including 1-(2',4'-dihydroxy-5'-methyl-3'-methylsulfanylmethyl-phenyl)-ethanone, showcases the utility of this compound derivatives in discovering potential antitumor agents (Liu et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-(2-bromo-4-methylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-3-4-8(9(11)5-7)6-10(12)13-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWDNOQWXXCPMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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